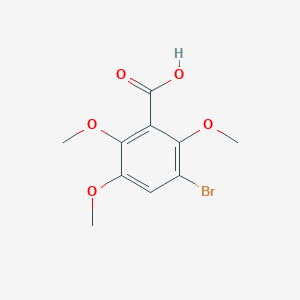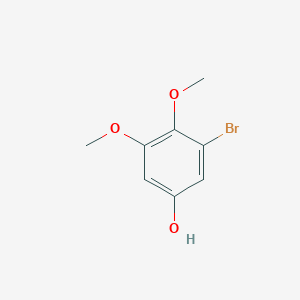
3-Bromo-4,5-dimethoxyphenol
描述
3-Bromo-4,5-dimethoxyphenol is an organic compound with the molecular formula C8H9BrO3 It is a brominated derivative of dimethoxyphenol, characterized by the presence of bromine and methoxy groups attached to a phenolic ring
作用机制
Target of Action
Similar compounds have been known to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s known that bromophenols, a class of compounds to which 3-bromo-4,5-dimethoxyphenol belongs, can participate in various chemical reactions, such as suzuki–miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds, which could potentially alter the structure and function of target molecules .
Biochemical Pathways
This pathway plays a crucial role in the cellular response to oxidative stress, suggesting that this compound may have antioxidant properties .
Result of Action
Given its potential role in antioxidant pathways, it may help protect cells from oxidative damage .
生化分析
Biochemical Properties
3-Bromo-4,5-dimethoxyphenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as heme oxygenase-1 (HO-1) and nuclear factor erythroid 2-related factor 2 (Nrf2). These interactions are crucial as they help in modulating the cellular response to oxidative damage by enhancing the production of antioxidant enzymes . Additionally, this compound may inhibit or activate specific signaling pathways, thereby influencing cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in keratinocytes, this compound activates the Nrf2 signaling pathway, leading to increased expression of antioxidant enzymes such as HO-1 . This activation helps protect cells from oxidative stress-induced damage. Furthermore, it has been shown to modulate the production of pro-inflammatory cytokines in macrophages, thereby reducing inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the phosphorylation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and signal transducer and activator of transcription 1 (STAT1), which are key signaling molecules involved in inflammation . Additionally, this compound enhances the nuclear localization of Nrf2, promoting the expression of genes involved in antioxidant defense .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under controlled conditions and continues to exert its protective effects against oxidative stress over extended periods . Long-term studies have shown that this compound maintains its efficacy in reducing oxidative damage and inflammation in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively reduces inflammation and oxidative stress without causing adverse effects . At higher doses, there may be potential toxic effects, including cellular toxicity and disruption of normal cellular functions . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing any adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and antioxidant defense. It interacts with enzymes such as glutathione synthetase, which is involved in the synthesis of reduced glutathione, a critical antioxidant . By enhancing the production of glutathione, this compound helps maintain cellular redox balance and protects cells from oxidative damage .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in various cellular compartments . The compound’s distribution is crucial for its biological activity, as it needs to reach specific cellular targets to exert its effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with key signaling molecules and transcription factors . The presence of targeting signals or post-translational modifications may direct this compound to specific compartments or organelles, enhancing its efficacy in modulating cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: 3-Bromo-4,5-dimethoxyphenol can be synthesized through several methods. One common approach involves the bromination of 4,5-dimethoxyphenol using bromine or a brominating agent such as N-bromosuccinimide in the presence of a solvent like chloroform. The reaction typically proceeds under reflux conditions to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 3-Bromo-4,5-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydroxy derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: 4,5-dimethoxyphenol.
Substitution: Various substituted phenolic derivatives depending on the nucleophile used.
科学研究应用
3-Bromo-4,5-dimethoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
相似化合物的比较
- 4-Bromo-3,5-dimethoxyphenol
- 2,6-Dibromo-3,5-dimethoxyphenol
- 2,4,6-Tribromo-3,5-dimethoxyphenol
Comparison: 3-Bromo-4,5-dimethoxyphenol is unique due to the specific positioning of the bromine and methoxy groups on the phenolic ring. This arrangement influences its chemical reactivity and biological activity compared to other brominated dimethoxyphenols. For instance, 2,6-dibromo-3,5-dimethoxyphenol has different steric and electronic properties, leading to variations in its reactivity and applications .
属性
IUPAC Name |
3-bromo-4,5-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO3/c1-11-7-4-5(10)3-6(9)8(7)12-2/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUSUSBFSYVBFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)O)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348875 | |
| Record name | 3-bromo-4,5-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93092-14-9 | |
| Record name | 3-bromo-4,5-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


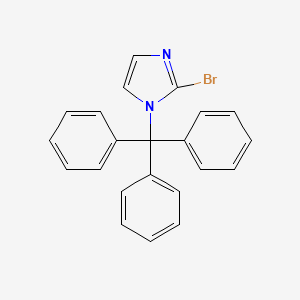
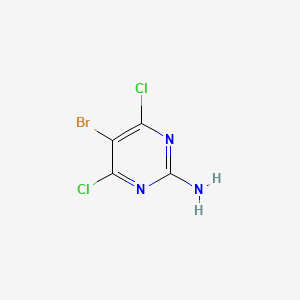
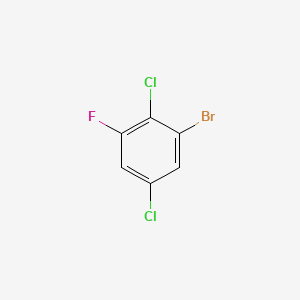
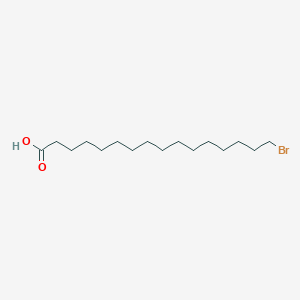
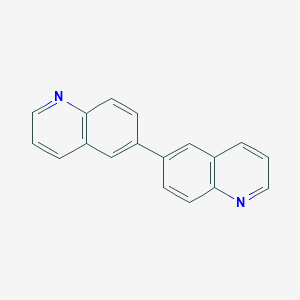
![5-Bromobenzo[B]thiophene-3-carboxylic acid](/img/structure/B1268535.png)
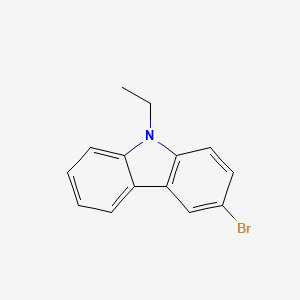
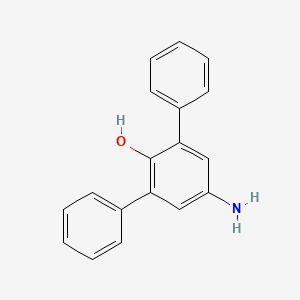
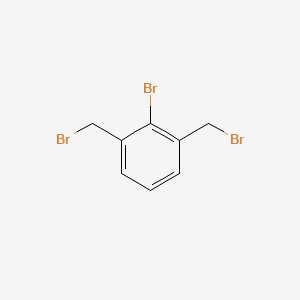
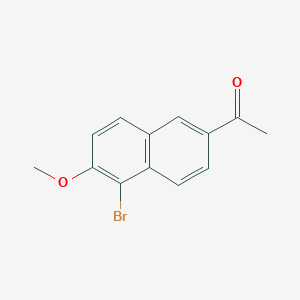
![6-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1268541.png)
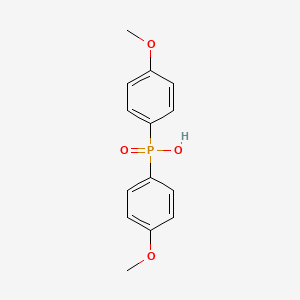
![[4-(1-Adamantyl)phenoxy]acetic acid](/img/structure/B1268545.png)
